molecular formula C14H14N2 B14692677 1-Methyl-6-(2-methylphenyl)-1,6-dihydro-3-pyridinecarbonitrile CAS No. 27531-42-6

1-Methyl-6-(2-methylphenyl)-1,6-dihydro-3-pyridinecarbonitrile

Cat. No.: B14692677
CAS No.: 27531-42-6
M. Wt: 210.27 g/mol
InChI Key: MEODBDXANHGBQC-UHFFFAOYSA-N
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Description

1-Methyl-6-(2-methylphenyl)-1,6-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that features a pyridine ring with a nitrile group and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-(2-methylphenyl)-1,6-dihydro-3-pyridinecarbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the desired pyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(2-methylphenyl)-1,6-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-6-(2-methylphenyl)-1,6-dihydro-3-pyridinecarbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a building block for specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-6-(2-methylphenyl)-1,6-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of key enzymes or disruption of cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles: These compounds share a similar heterocyclic structure but differ in the presence of a pyrazole ring.

    Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyrazole ring, offering different biological activities.

Uniqueness

1-Methyl-6-(2-methylphenyl)-1,6-dihydro-3-pyridinecarbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and biological properties

Properties

CAS No.

27531-42-6

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

1-methyl-2-(2-methylphenyl)-2H-pyridine-5-carbonitrile

InChI

InChI=1S/C14H14N2/c1-11-5-3-4-6-13(11)14-8-7-12(9-15)10-16(14)2/h3-8,10,14H,1-2H3

InChI Key

MEODBDXANHGBQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C=CC(=CN2C)C#N

Origin of Product

United States

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